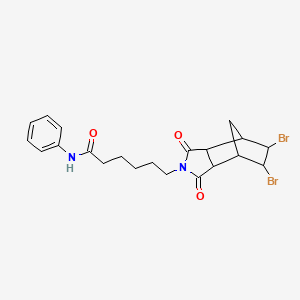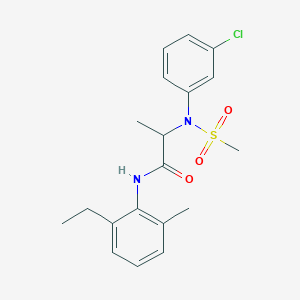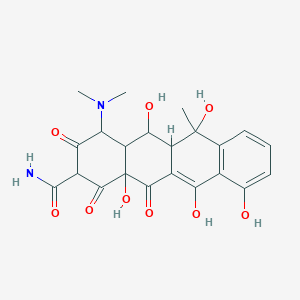![molecular formula C22H13NO2 B12470450 2-[2-(4-Nitrophenyl)ethynyl]anthracene](/img/structure/B12470450.png)
2-[2-(4-Nitrophenyl)ethynyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2-[(4-Nitrophenyl)ethynyl]anthracene can be synthesized using the Suzuki/Sonogashira cross-coupling reactions . This method involves the coupling of a halogenated anthracene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate . The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
2-[(4-Nitrophenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-[(4-Nitrophenyl)ethynyl]anthracene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(4-nitrophenyl)ethynyl]anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This intercalation is facilitated by the planar structure of the anthracene moiety, which allows it to slide between the base pairs of the DNA helix .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Nitrophenyl)ethynyl]anthracene can be compared with other anthracene-based derivatives such as:
9-(4-Phenyl)anthracene: This compound has a phenyl group instead of a nitrophenyl group, resulting in different photophysical properties.
9-(4-Phenylethynyl)anthracene: Similar to 2-[(4-nitrophenyl)ethynyl]anthracene but lacks the nitro group, affecting its reactivity and applications.
9,10-Bis(phenylethynyl)anthracene: This compound has two phenylethynyl groups, leading to enhanced fluorescence and different electrochemical properties.
2-[(4-Nitrophenyl)ethynyl]anthracene stands out due to the presence of the nitro group, which imparts unique electronic and reactive properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C22H13NO2 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
2-[2-(4-nitrophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C22H13NO2/c24-23(25)22-11-8-16(9-12-22)5-6-17-7-10-20-14-18-3-1-2-4-19(18)15-21(20)13-17/h1-4,7-15H |
InChI-Schlüssel |
WNZMKZCJOFTJCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)

![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)





![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)
![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)

![1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)
![2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
